Nicotine hydrogen tartrate
Description
Structure
2D Structure
Properties
CAS No. |
65-31-6 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
QLDPCHZQQIASHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
Other CAS No. |
65-31-6 |
physical_description |
WHITE FLAKES. |
Pictograms |
Acute Toxic; Environmental Hazard |
solubility |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Synonyms |
(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d |
Origin of Product |
United States |
Ii. Chemical Synthesis and Crystallization Methodologies
Synthetic Routes for Nicotine (B1678760) Hydrogen Tartrate
The synthesis of nicotine hydrogen tartrate is primarily achieved through the reaction of nicotine with tartaric acid. smolecule.com This process can be manipulated through careful control of reaction conditions to yield the desired product.
The stoichiometry of the reactants is a critical factor in the synthesis of this compound. Research has shown that a 1:2 molar ratio of nicotine to tartaric acid is commonly employed to produce nicotinium bis-tartrate salts. acs.orggoogle.com This ratio ensures the formation of a salt where one doubly protonated nicotine dication is charge-balanced by two tartrate monoanions. acs.org
The reaction is typically carried out in a solvent system. For instance, (S)-Nicotinium bis-l-(+)-tartrate dihydrate has been synthesized by dissolving l-(+)-tartaric acid in a mixture of deionized water and ethanol (B145695), followed by the addition of (S)-nicotine. acs.org Similarly, the d-tartrate salt can be synthesized using ethanol as the solvent. acs.org The reaction temperature is also a key parameter, with studies indicating a range of 20-60°C for the initial dissolution and reaction. google.com Following the reaction, the solution is often stirred to ensure homogeneity before proceeding to the crystallization phase. acs.orggoogle.com
| Salt Form | Nicotine Isomer | Tartaric Acid Isomer | Molar Ratio (Nicotine:Tartaric Acid) | Solvent System | Reference |
|---|---|---|---|---|---|
| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | (S)-Nicotine | l-(+)-Tartaric acid | 1:2 | Water/Ethanol | acs.org |
| (S)-Nicotinium bis-d-(−)-tartrate | (S)-Nicotine | d-(−)-Tartaric acid | 1:2 | Ethanol | acs.org |
| Nicotine-tartrate complex crystal | Not specified | L-tartaric acid | 1:2 | Water | google.com |
Tartaric acid exists in several isomeric forms: d-(-)-tartaric acid, l-(+)-tartaric acid, meso-tartaric acid, and a racemic mixture of d- and l-isomers. google.com The choice of isomer has a significant impact on the resulting nicotine salt's properties. acs.org
Studies have demonstrated that both d-(-)- and l-(+)-tartaric acid are highly effective in forming crystalline salts with (S)-nicotine. nih.govacs.org The salt prepared with d-(-)-tartaric acid, (S)-nicotinium bis-d-(-)-tartrate, exhibits a notably high melting point of 143.1 °C, one of the highest reported for a crystalline nicotine solid. nih.govacs.org In contrast, the commercially available nicotinium bitartrate (B1229483) dihydrate is typically produced using l-(+)-tartaric acid. acs.org The use of different isomers can lead to variations in crystal packing and thermodynamic properties, thereby allowing for the tuning of the material's characteristics. acs.orgresearchgate.net A patent also discloses the potential use of meso- and racemic tartaric acid in the formation of nicotine-tartrate complex crystals. google.com
Controlled Crystallization Techniques for Crystalline Aggregates
The formation of crystalline aggregates of this compound is achieved through various controlled crystallization techniques. These methods are essential for obtaining a product with desired physical characteristics, such as particle size and morphology.
Solvent-based crystallization is a common method for producing this compound crystals. Slow evaporation is a frequently used technique. smolecule.comacs.org In this method, the synthesized nicotine tartrate salt is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to the formation of single crystals. acs.org For example, single crystals of (S)-nicotinium bis-l-(+)-tartrate dihydrate have been obtained from a water solution, while crystals of the d-tartrate salt were grown from an ethanol solution. acs.org
Another technique involves slurry conversion, where the reactants are stirred in a solvent in which they have limited solubility. acs.org A patent describes a process where L-(+)-tartaric acid is dissolved in a mixed solvent of a low molecular weight alcohol (like methanol (B129727), ethanol, or isopropanol) and water. google.com After the addition of a nicotine solution, the system is cooled to induce crystallization. google.com The choice of solvent is critical as it influences the solubility of the reactants and the rate of crystal growth. acs.org
Temperature and pH are crucial parameters that influence the crystal growth of this compound. A patent for preparing a nicotine-tartrate complex crystal specifies a heating temperature of 20-60°C during the initial reaction and a pH value of the reaction liquid between 1 and 8. google.com Another patent for preparing small-particle-size nicotine bitartrate dihydrate crystals details a process involving dissolving L-(+)-tartaric acid at 45-65°C, followed by a controlled cooling process to grow the crystals. google.com The cooling rate is specified as 5-10 min/°C, with crystal growth occurring at a constant temperature between 5-20°C for 60-90 minutes. google.com The pH of the gel can also affect the morphology of tartrate crystals, with different pH ranges leading to prismatic, rod-like, or plate-like crystals. ias.ac.in
Ultrasonic treatment is another technique employed to influence the crystallization of this compound. A patent describes a method where the reaction product is subjected to ultrasonic treatment at a temperature of 10-50°C for a duration of 0.2-72 hours, with a frequency of 20-200 KHz. google.comsmolecule.com This is followed by a period of standing at room temperature before freeze-drying. google.com The ultrasonic treatment can help in promoting nucleation and achieving a more uniform crystal size distribution. google.commdpi.com The resulting white powdery solid can then be redissolved and the solvent evaporated to obtain crystalline aggregates. google.com
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| Temperature (Reaction) | 20-60°C | Influences initial dissolution and reaction rate. | google.com |
| Temperature (Crystallization) | Cooling from 45-65°C to 5-20°C | Induces crystallization and controls crystal growth. | google.com |
| pH | 1-8 | Affects the reaction and can influence crystal morphology. | google.com |
| Ultrasonic Temperature | 10-50°C | Parameter for ultrasonic treatment to promote crystallization. | google.com |
| Ultrasonic Duration | 0.2-72 hours | Duration of ultrasonic treatment. | google.com |
| Ultrasonic Frequency | 20-200 KHz | Frequency range for ultrasonic treatment. | google.com |
Polymorphism and Solid-State Forms of this compound
This compound, a salt formed from nicotine and tartaric acid, can exist in various solid-state forms, including crystalline polymorphs, hydrates, and amorphous forms. The specific form obtained is influenced by factors such as the solvent used, crystallization temperature, and the enantiomeric purity of the reactants. The study of these forms is crucial as they can exhibit different physical properties, such as melting point, solubility, and stability. acs.orggoogle.com
Research has identified several crystalline forms of nicotine tartrate. Two notable forms are (S)-nicotinium bis-l-(+)-tartrate dihydrate and (S)-nicotinium bis-d-(−)-tartrate. acs.org The l-tartrate salt is commercially available and used in various nicotine products. acs.orggoogle.com Despite its use, its crystal structure was not reported until recently. Both salts are synthesized by reacting (S)-nicotine with the corresponding enantiomer of tartaric acid. acs.org
Single crystals of (S)-nicotinium bis-l-(+)-tartrate dihydrate have been obtained through the slow evaporation of a water and ethanol solution. acs.org Similarly, single crystals of the (S)-nicotinium bis-d-(−)-tartrate salt were synthesized from an ethanol solution. acs.org The d-tartrate salt exhibits a significantly higher melting point (143.1 °C) compared to the l-tartrate salt (93.7 °C), making it one of the highest-melting nicotine salts reported. acs.org This enhanced thermal stability is a desirable property for pharmaceutical applications.
Another documented crystalline form is a nicotine-tartrate complex with the molecular formula 2(C4H5O6)·C10H16N2·H2O. google.com This complex consists of one doubly hydrogenated nicotine cation, two tartrate anions, and one water molecule. google.com X-ray diffraction analysis has confirmed that this crystal belongs to the orthorhombic crystal system with the space group P212121. google.com Its preparation involves dissolving tartaric acid in water, adding nicotine, and then obtaining a solid through freeze-drying, which is later crystallized by solvent evaporation. google.com Other solid forms, such as anhydrous nicotine bitartrate and nanoparticles loaded with this compound, have also been described. smolecule.comresearchgate.net
Crystallographic Data for Nicotine Tartrate Polymorphs
| Compound Name | Molecular Formula | Crystal System | Space Group | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | C₁₈H₃₀N₂O₁₄ | Monoclinic | P2₁ | 93.7 | acs.org |
| (S)-Nicotinium bis-d-(−)-tartrate | C₁₈H₂₆N₂O₁₂ | Orthorhombic | P2₁2₁2₁ | 143.1 | acs.org |
| Nicotine-Tartrate Complex Hydrate (B1144303) | 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O | Orthorhombic | P212121 | Not Reported | google.com |
Enantiomeric Resolution Strategies for Nicotine
Nicotine possesses a chiral center, existing as two enantiomers: (S)-(-)-nicotine, the naturally occurring and more biologically potent form, and (R)-(+)-nicotine. patsnap.com Synthetic production of nicotine typically results in a racemic mixture (an equal mix of both enantiomers). patsnap.com Therefore, developing effective strategies to separate these enantiomers—a process known as chiral resolution—is of significant chemical and pharmaceutical importance.
Diastereomeric Salt Formation with Chiral Acids
A primary and widely used method for resolving racemic nicotine is through the formation of diastereomeric salts. This technique involves reacting the racemic base (nicotine) with an enantiomerically pure chiral acid, known as a resolving agent. whiterose.ac.uk This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation. whiterose.ac.uk
Tartaric acid and its derivatives are common and effective resolving agents for nicotine. whiterose.ac.ukresearchgate.net Specifically, O,O'-disubstituted tartaric acids have been successfully employed. researchgate.net For instance, enantiomerically pure dibenzoyl-d-tartaric acid is used to selectively precipitate the (S)-nicotine diastereomeric salt, allowing for the isolation of (S)-nicotine. google.comlookchem.com Conversely, using dibenzoyl-l-tartaric acid facilitates the separation of (R)-nicotine. google.com
Research Findings on the Resolution of (R,S)-Nicotine via Diastereomeric Salt Formation
| Chiral Resolving Agent | Solvent | Isolated Enantiomer | Yield (%) | Chiral Purity (%) | Reference |
|---|---|---|---|---|---|
| Dibenzoyl-d-tartaric acid | Ethanol | (S)-Nicotine | 36.4 | 96.4 | google.comgoogle.com |
| Dibenzoyl-d-tartaric acid | Acetone | (S)-Nicotine | 37.2 | 93.9 | google.com |
| Dibenzoyl-d-tartaric acid | Isopropanol / Methanol (1:0.3) | (S)-Nicotine | 57.6 | 99.5 | google.com |
| Dibenzoyl-l-tartaric acid | Isopropanol / Methanol | (R)-Nicotine | 57.6 | 99.9 | google.comgoogle.com |
| Di-p-toluoyl-d-tartaric acid | Ethanol | (S)-Nicotine | 60 | 87.9 | google.com |
| Di-p-toluoyl-l-tartaric acid | Ethanol | (R)-Nicotine | 15 | 94.7 | google.com |
Crystallization-Based Enantioseparation Techniques
Crystallization is the core technique for separating the diastereomeric salts formed in the resolution process. Fractional crystallization, which relies on the differing solubilities of the diastereomers in a particular solvent, is the most common approach. researchgate.netmdpi.comgoogle.com
The process typically involves dissolving the racemic nicotine and the chiral resolving agent in a suitable solvent, often with heating to ensure complete dissolution. google.com As the solution cools, the less soluble diastereomeric salt will preferentially crystallize and precipitate out of the solution. This solid precipitate is then collected by filtration. google.com For example, when (R,S)-nicotine is treated with dibenzoyl-d-tartaric acid in an isopropanol-methanol mixture, the (S)-nicotine dibenzoyl-d-tartrate salt precipitates upon cooling. google.com
To achieve high chiral purity, a single crystallization step may not be sufficient. Therefore, the collected salt is often subjected to one or more recrystallization steps. google.com This involves dissolving the filtered salt in a fresh portion of the solvent (or solvent mixture), followed by another round of crystallization and filtration. This iterative process removes impurities and the undesired diastereomer, significantly enhancing the enantiomeric purity of the final product. google.com Once the desired diastereomeric salt is purified, the chiral resolving agent is removed, typically through an acid-base extraction, to yield the enantiomerically pure nicotine. whiterose.ac.ukgoogle.com
Other crystallization methodologies include slow evaporation, which has been used to grow single crystals of nicotine tartrate salts for structural analysis, and controlled precipitation techniques. acs.orgpatsnap.comgoogle.com The success of any crystallization-based separation hinges on carefully controlling process parameters like solvent composition, temperature, cooling rate, and agitation to maximize both the yield and the purity of the desired enantiomer. wipo.int
Iii. Structural Elucidation and Advanced Characterization
X-ray Crystallography Studies of Nicotine (B1678760) Hydrogen Tartrate
X-ray crystallography stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid. Studies on nicotine hydrogen tartrate have revealed various crystalline forms, or polymorphs, each with unique structural characteristics.
Crystallographic analyses have identified several distinct forms of this compound. One prominent crystalline form, a nicotine-tartrate complex with the molecular formula 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O, has been shown to crystallize in the orthorhombic system with the space group P2₁2₁2₁. google.com This space group is chiral, which is consistent with the use of chiral (S)-nicotine and tartaric acid enantiomers.
Other studies focusing on the salts formed between (S)-nicotine and enantiomerically pure tartaric acid have identified monoclinic crystal systems. amazonaws.com Specifically, (S)-nicotinium bis-L-(+)-tartrate dihydrate and (S)-nicotinium bis-D-(−)-tartrate both crystallize in the monoclinic space group P2₁. amazonaws.com The difference in crystal systems and space groups between these forms highlights the influence of solvent molecules (hydration) and the specific stereochemistry of the tartrate used on the final crystal packing.
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be built by applying symmetry operations. For the orthorhombic P2₁2₁2₁ form, the asymmetric unit consists of one diprotonated nicotine cation (C₁₀H₁₆N₂²⁺), two tartrate anions (C₄H₅O₆⁻), and one molecule of water. google.com The unit cell contains four of these asymmetric units (Z=4). google.com
In the case of the monoclinic P2₁ forms, the asymmetric unit of the (S)-nicotinium bis-L-(+)-tartrate dihydrate salt contains two nicotinium cations, four tartrate anions, and four water molecules. acs.org The anhydrous (S)-nicotinium bis-D-(−)-tartrate salt has a different packing, with an asymmetric unit containing two nicotinium cations and four tartrate anions. amazonaws.comacs.org
Detailed unit cell parameters for these different crystalline forms have been determined, showcasing the structural variations.
| Parameter | (S)-Nicotinium bis-L-(+)-Tartrate Dihydrate amazonaws.com | (S)-Nicotinium bis-D-(−)-Tartrate amazonaws.com | Nicotine-Tartrate Complex Hydrate (B1144303) google.com |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 7.5818(4) | 7.5846(4) | Data not available |
| b (Å) | 7.3307(4) | 7.6847(4) | Data not available |
| c (Å) | 39.6246(19) | 17.8176(9) | Data not available |
| α (°) | 90 | 90 | 90 |
| β (°) | 94.9600(10) | 92.138(2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2194.1(2) | 1037.78(9) | Data not available |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.509 | 1.480 | 1.501 |
Hydrogen bonding plays a critical role in the stabilization of the crystal lattice of this compound. In the orthorhombic hydrate form, the diprotonated nicotine molecule forms strong ionic hydrogen bonds with the tartrate anions. google.com The nitrogen on the pyridine (B92270) ring (N26) is protonated and forms a hydrogen bond (N26-H26···O9) with a tartrate ion. google.com Similarly, the nitrogen on the pyrrolidine (B122466) ring (N1) is also protonated and interacts with a water molecule (N1-H1···O0AA). google.com This water molecule acts as a crucial bridge, connecting to tartrate ions through further hydrogen bonds, thereby playing an important role in the formation of the crystal structure. google.com
For the monoclinic (S)-nicotinium bis-L-(+)-tartrate dihydrate, the crystal structure is organized into columns that stack along the google.com crystallographic axis. acs.org These columns are held together by an extensive and discrete array of hydrogen-bonding interactions at their interface, creating a stable three-dimensional network. acs.org The presence of numerous hydroxyl and carboxyl groups on the tartrate anions, along with the protonated nitrogen centers of nicotine and water molecules, facilitates a complex and robust hydrogen-bonding scheme.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the molecular structure and probing the interactions within the this compound salt, both in the solid state and in solution.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for investigating molecular vibrations and confirming salt formation. The interaction between nicotine and tartaric acid leads to proton transfer, which causes significant changes in the vibrational spectra compared to the free base and acid. These changes are particularly evident in the regions corresponding to O-H, N-H, and C=O stretching vibrations.
Attenuated Total Reflectance-FTIR (ATR-FTIR) spectroscopy has been used to characterize this compound, confirming the molecular structure and interactions. acs.orgresearchgate.netnih.gov When this compound is incorporated into nanoparticles, for instance, FTIR analysis can show that the compound's crystallinity is lost, suggesting it is uniformly dispersed as a solid solution within the polymer matrix. researchgate.netnih.gov Raman spectroscopy is also a valuable complementary technique. The standard nicotine molecule exhibits a prominent peak around 1030 cm⁻¹ corresponding to the pyridine ring breathing mode. researchgate.net Changes in the position and intensity of this and other peaks upon salt formation provide insight into the protonation state and local environment of the nicotine molecule within the crystal.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the molecular structure and protonation sites in this compound. Both solid-state and solution-state NMR have been employed for its characterization. google.comresearchgate.net
In the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR of the orthorhombic crystalline form shows distinct chemical shifts that correspond to the carbon atoms in the nicotine and tartrate moieties within the crystal lattice. google.com
| Assigned Peak (ppm) |
|---|
| δ 21.74 |
| δ 32.90 |
| δ 38.73 |
| δ 55.54 |
| δ 70.22 |
| δ 126.50 |
| δ 146.27 |
Solution-state ¹³C NMR spectroscopy in D₂O provides detailed assignments for each carbon atom in both the nicotine dication and the tartrate anion. researchgate.net The chemical shifts of the carbons adjacent to the nitrogen atoms (C2, C6, C2', C5', and N-CH₃) are particularly sensitive to protonation and differ significantly from those of free-base nicotine, confirming the dicationic nature of the molecule in the salt. researchgate.net
| Assignment | Nicotine Moiety | Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | C2 | 145.64 |
| Pyridine Ring | C3 | 133.09 |
| Pyridine Ring | C4 | 146.19 |
| Pyridine Ring | C5 | 128.60 |
| Pyridine Ring | C6 | 145.21 |
| Pyrrolidine Ring | C2' | 70.00 |
| Pyrrolidine Ring | C3' | 31.52 |
| Pyrrolidine Ring | C4' | 22.76 |
| Pyrrolidine Ring | C5' | 57.68 |
| Methyl Group | N-CH₃ | 39.85 |
| Assignment | Tartrate Moiety | Chemical Shift (ppm) |
| Carboxyl | C1 | 177.35 |
| Hydroxyl-bearing | C2 | 73.96 |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in understanding its thermal behavior.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides valuable information about phase transitions, such as melting, crystallization, and glass transitions.
Studies on nicotinium tartrate salts have revealed distinct thermal behaviors. For instance, (S)-nicotinium bis-l-(+)-tartrate dihydrate exhibits a sharp endothermic peak associated with melting at 93.7 °C. acs.org In contrast, the salt prepared with d-(−)-tartaric acid shows a significantly higher melting point of 143.1 °C, making it one of the highest-melting nicotine salts reported. acs.org The thermal properties of these salts, as determined by DSC, are summarized in the table below.
| Salt Form | Melting Point (°C) | Reference |
| (S)-Nicotinium bis-l-(+)-tartrate dihydrate | 93.7 | acs.org |
| (S)-Nicotinium bis-d-(−)-tartrate | 143.1 | acs.org |
| Nicotine Bitartrate (B1229483) Dihydrate | 97-100 | nih.gov |
DSC analysis of this compound loaded into chitosan (B1678972) nanoparticles indicated a loss of crystallinity of the drug, suggesting it was uniformly dispersed as a solid solution within the polymer matrix. researchgate.netnih.gov This is a crucial finding for the development of drug delivery systems, as the amorphous state can influence solubility and release kinetics. The thermal analyses of various nicotine salts have shown that their peak nicotine release temperatures are dependent on the specific salt and the sample size, ranging from 83 °C to over 200 °C. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
TGA studies have shown that the thermal stability of nicotine salts is generally greater than that of freebase nicotine. frontiersin.orgfrontiersin.org For nicotine tartrate, two pyrolysis stages have been observed, with the temperature of maximum weight loss rate occurring at 206.02°C at a heating rate of 10°C min⁻¹. frontiersin.org In another study, the peak temperature for the transfer of nicotine to the gas phase from (S)-nicotine bis[(2R,3R)-hydrogen tartrate] dihydrate was observed to be in the range of 195-210 °C. nih.govacs.org
The decomposition of this compound under thermal stress can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com TGA results for nicotine bitartrate dihydrate have corresponded with literature reports and indicated no detectable volatile or nonvolatile impurities in certain samples. nih.gov
The following table summarizes key TGA findings for nicotine tartrate and related salts.
| Compound | Key TGA Finding | Temperature Range (°C) | Reference |
| Nicotine Tartrate | Temperature of maximum weight loss rate | 206.02 | frontiersin.org |
| (S)-Nicotine bis[(2R,3R)-hydrogen tartrate] dihydrate | Peak temperature for transfer of nicotine to the gas phase | 195-210 | nih.govacs.org |
| Various Nicotine Salts | Release of nicotine | 150-260 | frontiersin.orgfrontiersin.org |
Advanced Diffraction Methods for Molecular Geometry
Advanced diffraction methods, particularly single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD), are indispensable for the definitive determination of the three-dimensional molecular and crystal structure of a compound.
Single-crystal X-ray diffraction analysis of a nicotine-tartrate complex revealed a molecular formula of 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O. google.com This indicates that the crystal is composed of one diprotonated nicotine cation, two singly charged tartrate anions, and one water molecule. google.com The crystal system was determined to be orthorhombic with the space group P2₁2₁2₁. google.com
The asymmetric unit of (S)-nicotinium bis-l-(+)-tartrate dihydrate contains two nicotinium molecules, four tartrate molecules, and four water molecules. acs.org The crystal structure is characterized by extensive hydrogen bonding interactions between the nicotinium cations, tartrate anions, and water molecules. acs.orggoogle.com
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern of a nicotine-tartrate complex showed characteristic peaks at diffraction angles (2θ) of 12.28°, 15.54°, 17.06°, 18.03°, 20.09°, 22.51°, 23.99°, 25.20°, 27.02°, 28.44°, and 29.72°. google.com When this compound was incorporated into chitosan nanoparticles, XRD analysis showed a loss of the characteristic crystalline peaks of the drug, confirming its amorphous dispersion. researchgate.netnih.gov
The crystallographic data for a nicotine-tartrate complex is presented in the table below.
| Parameter | Value | Reference |
| Molecular Formula | 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O | google.com |
| Crystal System | Orthorhombic | google.com |
| Space Group | P2₁2₁2₁ | google.com |
| Z (molecules/cell) | 4 | google.com |
| Cell Angles (α,β,γ) | 90.00° | google.com |
| Calculated Density | 1.501 mg/m³ | google.com |
Iv. Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate approach to understanding molecular structure and reactivity.
Electronic Structure Analysis and Charge Distribution
DFT calculations are instrumental in elucidating the electronic structure of nicotine (B1678760) hydrogen tartrate. These calculations can map the distribution of electron density across the molecule, revealing the locations of positive and negative charge. In the salt, the nicotine molecule is typically protonated, forming a nicotinium cation. The positive charge is not localized to a single atom but is distributed across the pyridinium (B92312) and pyrrolidinium (B1226570) rings. nih.gov The tartrate molecule exists as an anion, with negative charges concentrated on the carboxylate groups.
The presence of a charge on the pyrrolidinium nitrogen has been shown to influence the hydrogen-bonding capability of the pyridine (B92270) ring. nih.gov DFT studies have revealed that this charge can diminish the conventional hydrogen-bonding site on the pyridine nitrogen. nih.gov However, the interaction of the protonated pyrrolidinium ring with other molecules, such as a bicarbonate anion, can nearly restore the hydrogen-bond ability of this site. nih.gov This highlights the intricate interplay of charge distribution and intermolecular interactions.
Computational studies have also explored the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. scirp.org A large HOMO-LUMO gap is associated with higher kinetic stability. scirp.org
Conformational Analysis of the Nicotine and Tartrate Moieties
Both nicotine and tartaric acid are conformationally flexible molecules. The pyrrolidine (B122466) ring of nicotine can adopt various puckered conformations, and the orientation of the pyridine ring relative to the pyrrolidine ring is defined by a key dihedral angle. researchgate.net Similarly, the tartrate molecule can exist in different conformations due to the rotation around its central carbon-carbon bond.
DFT calculations have been employed to determine the relative energies of different conformers of both nicotine and tartrate. For neutral nicotine, two primary conformers, often labeled as trans and cis, are energetically competitive. researchgate.net The protonated form of nicotine also exists as a mixture of different conformers. researchgate.net In the case of dimethyl-l-tartrate, a derivative of tartaric acid, DFT calculations have shown that a trans conformation with intramolecular hydrogen bonding is the most stable. researchgate.net
The conformation of the pyrrolidine ring in nicotine has been observed to be dependent on the state of the molecule. researchgate.net The orientation of the pyridine and pyrrolidine rings is generally found to be roughly perpendicular to each other. researchgate.net
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed quantum mechanical picture, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient approach by using classical mechanics to model molecular behavior.
MM methods utilize force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. These force fields can be used to perform energy minimizations and conformational searches, identifying low-energy structures.
MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. This allows for the exploration of the dynamic behavior of molecules, including their conformational changes and interactions with their environment. MD simulations have been used to study the behavior of nicotine in complex environments, such as in the binding site of the α4β2 nicotinic acetylcholine (B1216132) receptor. nih.gov These simulations can reveal how the molecule's conformation and interactions evolve over microseconds. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme) with the efficiency of MM for the surrounding environment. researchgate.netups-tlse.fr This approach allows for the study of chemical reactions and other quantum phenomena in large, complex systems. researchgate.net
Computational Studies of Intermolecular Interactions
The structure and properties of nicotine hydrogen tartrate are heavily influenced by a network of intermolecular interactions. Computational methods are invaluable for characterizing and quantifying these interactions.
Hydrogen Bonding Characterization and Energetics
Hydrogen bonds play a crucial role in the crystal structure of this compound. X-ray diffraction studies have revealed extensive hydrogen bonding networks involving the nicotinium cation, tartrate anions, and, in some cases, water molecules. acs.orggoogle.com
Computational studies can provide detailed information about the geometry and energetics of these hydrogen bonds. For instance, in the crystal structure of (S)-nicotinium bis-d-(−)-tartrate, hydrogen bonding interactions are observed between the nitrogen atoms on the nicotinium cation and the tartrate anions. acs.org The tartrate molecules themselves can form infinite chains through hydrogen bonding. acs.org
Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in a crystal. This analysis has been applied to nicotinium tartrate salts to compare the types and relative abundance of different interactions, such as O–H···O, N–H···O, and C–H···O hydrogen bonds. acs.orgsemanticscholar.org These studies have shown that the tartrate salts exhibit a significantly higher percentage of O–H/H–O interactions compared to other nicotine salts, which is attributed to the additional hydroxyl groups in tartaric acid. acs.org
DFT calculations on clusters of protonated nicotine with water and other molecules have been performed to understand the energetics of hydrogen bonding. nih.gov These studies have demonstrated that the interactions are not always additive and that the presence of one hydrogen bond can influence the strength and nature of another. nih.gov
Cation-π Interactions in Complexation Models
In addition to hydrogen bonding, cation-π interactions can be significant in systems containing aromatic rings and cations. In the case of the nicotinium cation, the positively charged pyrrolidinium ring can interact favorably with the electron-rich π systems of aromatic residues in biological receptors.
While direct computational studies on cation-π interactions specifically within this compound crystals are less common, the principles are well-established. Computational models have been extensively used to study the cation-π interaction between the nicotinium ion and tryptophan residues in nicotinic acetylcholine receptors. pnas.org These studies have been crucial in understanding the binding of nicotine to its biological targets. pnas.org
Computational studies on clusters of protonated nicotine with molecules like benzene (B151609) and indole (B1671886) have also provided insights into the interplay between hydrogen bonding and π-stacking or cation-π interactions. nih.gov These calculations revealed that both indole and benzene can engage in π-bonding with the pyrrolidinium ring. nih.gov
V. Advanced Analytical Methodologies and Development
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry for separating and quantifying components within a mixture. For nicotine (B1678760) hydrogen tartrate, various liquid chromatography techniques are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of nicotine hydrogen tartrate. ajrconline.orgnih.govmdpi.com Method development in HPLC focuses on optimizing parameters to achieve reliable and accurate results for purity, content, and stability assessment.
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of this compound. ajrconline.orgmdpi.com In this technique, a nonpolar stationary phase, typically a C18 or phenyl column, is used with a more polar mobile phase. nih.govmdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several studies have detailed the development of RP-HPLC methods for determining the purity and content of nicotine. For instance, a method utilizing a C18 column with a mobile phase of acetonitrile (B52724) and a buffer at a specific pH can effectively separate nicotine from other components. mdpi.com The pH of the mobile phase is a critical parameter; for example, a pH of 10.0 can result in the unionization of most nicotine molecules, leading to improved retention on an RP-HPLC column. mdpi.com
A typical RP-HPLC method for this compound analysis might involve:
Column: A Hypersil Gold Phenyl or Kinetex Evo C18 column. nih.govmdpi.com
Mobile Phase: A gradient or isocratic mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. nih.govmdpi.com One method used a mobile phase of methanol and a buffer (2.72 g of KH2PO4 and 0.18 g n-Heptane salt in 1000 ml of double-distilled water) in a 25:75 v/v ratio. ajrconline.org
Detection: UV detection is commonly performed at a wavelength of around 260 nm, where nicotine shows strong absorbance. ajrconline.orgmdpi.com
The following table summarizes typical parameters for RP-HPLC analysis of this compound:
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18, Phenyl |
| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 - 260 nm |
| Injection Volume | 10 - 50 µL |
Method validation according to guidelines from the International Council for Harmonisation (ICH) ensures the reliability of these analytical procedures. nih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.govmdpi.com
Stability-indicating HPLC methods are crucial for monitoring the degradation of this compound under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. ajrconline.orgmdpi.com These methods must be able to separate the intact drug from any degradation products that may form, ensuring that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of these degradants.
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. nih.govmdpi.com For example, nicotine has been shown to degrade in an alkaline medium at 60°C and under oxidative stress with hydrogen peroxide. mdpi.com A stability-indicating method will show distinct peaks for nicotine and its degradation products, allowing for accurate quantification of the remaining nicotine. ajrconline.org In one study, subjecting this compound to various stress conditions and subsequently analyzing the solutions with HPLC demonstrated the method's ability to separate the drug from its degradation products. ajrconline.org
The development of such assays involves optimizing the mobile phase composition and gradient to achieve adequate resolution between all peaks. The use of a photodiode array (PDA) detector can be beneficial as it provides spectral information for each peak, aiding in the identification of degradation products and confirming peak purity. nih.govmdpi.com
Peak purity analysis is a critical component of validating an HPLC method, especially for stability-indicating assays. nih.govmdpi.com It confirms that a single chromatographic peak corresponds to a single component and is not co-eluting with impurities or degradation products. nih.gov This is often accomplished using a PDA detector, which acquires spectra across the entire peak. nih.govmdpi.com An algorithm then compares these spectra; a high degree of similarity across the peak indicates its purity. nih.gov A peak is generally considered pure if its purity angle is less than the purity threshold. nih.gov
Method validation for an HPLC assay of this compound involves a comprehensive set of experiments to demonstrate its suitability for the intended purpose. nih.gov According to ICH guidelines, this includes:
Specificity: The ability to assess the analyte in the presence of other components like impurities and degradants. nih.gov
Linearity and Range: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.govmdpi.com
Accuracy: The closeness of the test results to the true value, often determined by recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajrconline.orgmdpi.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govmdpi.com
Table 2: Validation Parameters for an HPLC Method for this compound
| Parameter | Typical Acceptance Criteria | Finding Example |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 1.0000 mdpi.com |
| Accuracy (% Recovery) | 98 - 102% | Within 100 ± 1% mdpi.com |
| Precision (% RSD) | ≤ 2% | < 2% mdpi.com |
| LOD | - | 0.07 µg/mL mdpi.com |
| LOQ | - | 0.3 µg/mL mdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher efficiency, improved resolution, faster analysis times, and reduced solvent consumption. lu.se
A study focused on developing a single UHPLC method to replace three separate HPLC methods for the analysis of a nicotine-containing nasal spray, including its preservatives and related substances. lu.se The development aimed to create a more efficient and "greener" method. The use of an ethylene (B1197577) bridged hybrid (BEH) column was noted for its high mechanical and chemical stability, particularly its suitability for use at a high pH (e.g., pH 10.0), which can be advantageous for the analysis of the unprotonated form of nicotine. lu.se
The development and validation of a UHPLC method for this compound would investigate parameters such as: lu.se
Flow rate
Column temperature
Mobile phase pH
Mobile phase gradient
The goal is to achieve optimal separation between nicotine, its known impurities, and any potential degradation products. lu.se The resulting UHPLC method can offer significant improvements in throughput and efficiency for quality control laboratories. lu.se
For applications requiring extremely high sensitivity and selectivity, such as the analysis of nicotine and its metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govresearchgate.net This method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In LC-MS/MS, after the analytes are separated by the LC system, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. nih.gov The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest, e.g., protonated nicotine). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, as it monitors a specific fragmentation pathway unique to the target analyte. nih.gov
A validated LC-MS/MS procedure has been developed for the simultaneous determination of nicotine, its metabolites, and other tobacco alkaloids in human plasma and urine. nih.gov this compound salt is often used as a standard in these analyses due to its greater stability compared to nicotine free base. nih.govoup.com The method typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from the complex biological matrix before injection into the LC-MS/MS system. nih.govresearchgate.net
The validation of an LC-MS/MS method includes parameters similar to HPLC but also addresses matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. nih.gov
Table 3: Key Aspects of LC-MS/MS for this compound Analysis
| Aspect | Description |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Sample Preparation | Solid-Phase Extraction (SPE) is common to clean up complex samples. |
| Internal Standards | Deuterated analogs (e.g., nicotine-d3) are used for accurate quantification. nih.gov |
| Limits of Quantification | Can reach low ng/mL or even pg/mL levels. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
Method Development for Nicotine and its Chemical Degradants
The development of robust analytical methods is essential for the simultaneous determination of nicotine and its degradation products. These methods are critical for ensuring the purity and stability of nicotine-containing products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose. lu.seacs.org
A study focused on developing a new UHPLC method for analyzing nicotine nasal spray, which included the active pharmaceutical ingredient, preservatives, and degradants. lu.se The goal was to establish chromatographic conditions that provided the best resolution and met regulatory standards. lu.se The investigation examined parameters such as temperature, flow rate, pH, and the gradient of the mobile phase. lu.se For optimal separation of nicotine, which is basic, a high pH is necessary. lu.se A mobile phase with a pH of 10.0 was selected for practical reasons, aligning with other analytical methods and allowing for the analysis of unprotonated nicotine species. lu.se The use of an ethylene bridge hybrid (BEH) column was chosen due to its high mechanical and chemical stability at elevated pH levels. lu.se this compound dihydrate is often used as a reference standard in these analyses due to its stability compared to liquid nicotine. lu.se
The common degradants of nicotine that are often monitored include nicotine-N'-oxide, cotinine (B1669453), nornicotine, anatabine, anabasine, β-nicotyrine, and myosmine. acs.orgmdpi.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of these seven nicotine-related degradants and impurities. mdpi.com
Table 1: Investigated Parameters for UHPLC Method Development
| Parameter | Conditions Investigated | Optimal Condition |
| Mobile Phase pH | Various pH levels | 10.0 lu.se |
| Column Type | Various HPLC/UHPLC columns | Ethylene bridge hybrid (BEH) lu.se |
| Temperature | Varied to assess impact on resolution | Optimized for best separation |
| Flow Rate | Varied to assess impact on resolution and analysis time | Optimized for efficiency |
| Mobile Phase Gradient | Different gradient profiles | Optimized for resolution of all analytes lu.se |
This table summarizes the key parameters investigated during the development of a UHPLC method for the analysis of nicotine and its degradants.
Multiple Reaction Monitoring (MRM) Optimization
For highly sensitive and selective quantification of nicotine and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a powerful technique. nih.govcoresta.org This approach involves monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
The optimization of MRM parameters is a critical step in method development. This includes the fine-tuning of the declustering potential and collision energy for each compound to achieve the highest signal intensity. nih.gov For instance, in one method, the declustering potential for nicotine was set at 80 V, while the collision energy was adjusted to 26 V. nih.gov The analysis is typically carried out in positive ion mode, monitoring the protonated molecular ion [M+H]+. nih.gov
The selection of appropriate precursor and product ions is crucial to ensure minimal interference from the matrix. chromatographyonline.com The fragmentation of nicotine and its related alkaloids can produce shared ions, making selective determination challenging, especially for isobaric compounds like nicotine and anabasine. chromatographyonline.com
Table 2: Example of Optimized MRM Transitions for Nicotine and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Nicotine | 163.2 | 130.1 | 80 | 26 nih.gov |
| Cotinine | 177.4 | 98.3 | 40 | 28 nih.gov |
| Nornicotine | 149.1 | 80.1 | - | - |
| Anabasine | 163.2 | 106.1 | - | - |
| Myosmine | 145.1 | 93.0 | - | - |
| Anatabine | 161.1 | 133.1 | - | - |
| β-Nicotyrine | 145.1 | 117.1 | - | - |
| Nicotine-N'-Oxide | 179.1 | 162.1 | - | - |
This table provides examples of optimized MRM transitions for the analysis of nicotine and its common degradants. Data for declustering potential and collision energy are included where available from the provided search results. The transitions are for guidance and may vary between instruments. nih.govcoresta.org
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Nicotine possesses a chiral center, existing as two enantiomers: (S)-nicotine and (R)-nicotine. The assessment of enantiomeric purity is important, and chiral chromatography is the primary technique for this purpose. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are utilized. acs.orgnih.gov
In the past, achieving baseline resolution of nicotine enantiomers was challenging. jascoinc.com However, the development of advanced CSPs has significantly improved separation. jascoinc.com For instance, modified macrocyclic glycopeptides bonded to superficially porous particles have shown excellent performance in separating nicotine enantiomers in a short time. jascoinc.com
Chiral GC methods have also been successfully employed. One method utilized a 60 m long chiral GC column, which improved the detection limit of (R)-nicotine in a mixture to 0.5%. nih.gov Another approach used two different chiral GC columns (cyclodexB and Rt-BDEX) to separate and quantify nicotine enantiomers in various tobacco materials. acs.orgnih.gov
Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations of nicotine. An optimized chiral SFC method using a Chiralpak IG-3 stationary phase achieved baseline resolution of nicotine enantiomers in under 6 minutes. oup.com
The choice of the chiral stationary phase, chiral selectors, and mobile phase composition significantly influences the enantio-resolution and retention of the solutes. acs.org
Table 3: Comparison of Chiral Chromatography Techniques for Nicotine Enantiomer Separation
| Technique | Chiral Stationary Phase (Example) | Key Findings | Reference |
| Chiral GC | cyclodexB and Rt-BDEX | Near baseline resolution; 2% detection limit for (R)-isomer. acs.orgnih.gov | acs.org, nih.gov |
| Chiral GC | 60 m long chiral column | Improved detection limit of (R)-nicotine to 0.5%. nih.gov | nih.gov |
| Chiral HPLC | Tris(3,5-dimethylphenyl carbamoyl) cellulose | Choice of CSP and mobile phase affects resolution. acs.org | acs.org |
| Chiral SFC | Chiralpak IG-3 | Baseline resolution in <6 minutes. oup.com | oup.com |
This table compares different chiral chromatography methods used for the enantiomeric purity assessment of nicotine.
Spectrophotometric Analytical Approaches
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of nicotine.
UV-Visible Spectrophotometry for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of nicotine in various samples. asianpubs.orgjddtonline.info Nicotine exhibits a characteristic absorption maximum in the UV region, which can be utilized for its determination. jddtonline.infoimpactfactor.org
A simple UV-visible spectrophotometric method was developed for the determination of pure nicotine. jddtonline.info The method involves measuring the absorbance at the wavelength of maximum absorption (λmax), which was found to be 261 nm in methanol. jddtonline.info The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision over a concentration range of 2–12 µg/ml. jddtonline.infojddtonline.info
UV-Visible spectrophotometry can also be used to monitor the degradation of nicotine. epa.gov For example, the degradation of nicotine in chlorinated water was studied by monitoring the decrease in nicotine concentration over time using an ion chromatography (IC) method with UV detection. epa.gov
The molar extinction coefficient of nicotine can be determined by measuring the absorbance of solutions with known concentrations. impactfactor.org The maximum absorption wavelength for nicotine has been reported at 254 nm, 259 nm, and 260 nm in different studies. impactfactor.org
Table 4: Validation Parameters of a UV Spectrophotometric Method for Nicotine
| Parameter | Result |
| Wavelength of Maximum Absorption (λmax) | 261 nm (in Methanol) jddtonline.info |
| Linearity Range | 2–12 µg/ml jddtonline.infojddtonline.info |
| Regression Coefficient (r²) | 0.998 jddtonline.infojddtonline.info |
| Accuracy | 98–101 % jddtonline.info |
| Limit of Detection (LOD) | 0.422 µg/ml jddtonline.info |
| Limit of Quantification (LOQ) | 2.513 µg/ml jddtonline.info |
This table summarizes the validation parameters for a developed UV spectrophotometric method for the quantification of nicotine.
Electrochemical Methodologies
Electrochemical methods provide a sensitive and rapid means for the determination of nicotine. These techniques are based on the electrochemical oxidation or reduction of the nicotine molecule at an electrode surface. rsc.org
Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry)
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are widely used for the electrochemical analysis of nicotine. semanticscholar.orgresearchgate.netcapes.gov.br These methods involve applying a potential to a working electrode and measuring the resulting current.
Cyclic Voltammetry (CV) is often used to study the electrochemical behavior of nicotine. semanticscholar.orgworktribe.com The oxidation of nicotine is typically an irreversible process. capes.gov.br The number of oxidation peaks observed can depend on the pH of the medium, with one peak often seen in acidic and neutral media, and two peaks in alkaline media. capes.gov.brworktribe.com The peak current in CV is generally proportional to the square root of the scan rate, indicating a diffusion-controlled process. worktribe.com
Square Wave Voltammetry (SWV) is frequently chosen for analytical determination due to its higher sensitivity and better peak resolution compared to CV. semanticscholar.org In one study, SWV of nicotine at an activated glassy carbon electrode revealed an oxidation peak at +838 mV (vs. SCE) in a phosphate (B84403) buffer solution of pH 7. semanticscholar.orgresearchgate.net This method demonstrated a linear range of 1-200 µM with a detection limit of 0.7 µM. semanticscholar.orgresearchgate.netajol.info Another study using a pencil graphite (B72142) electrode obtained a detection limit of 2.0 µM. capes.gov.br
The performance of voltammetric sensors can be enhanced by modifying the electrode surface. Various materials, including graphene oxide nanosheets and gold nanoparticles, have been used to improve the electrocatalytic activity towards nicotine oxidation. mdpi.comnih.govfrontiersin.orgnih.gov
Table 5: Comparison of Voltammetric Methods for Nicotine Determination
| Technique | Electrode | pH | Linear Range (µM) | Detection Limit (µM) | Reference |
| Square Wave Voltammetry | Activated Glassy Carbon Electrode | 7 | 1-200 | 0.7 | semanticscholar.org, researchgate.net, ajol.info |
| Square Wave Voltammetry | Pencil Graphite Electrode | 7 | 7.6–107.5 | 2.0 | capes.gov.br |
| Differential Pulse Voltammetry | Carbon Paste Electrode | 7 | 5-200 | 0.24 | worldscientific.com |
| Square Wave Voltammetry | Au-TiO₂ Modified Electrode | - | 1.99-108.9 & 159.3-900.8 | 0.149 | nih.gov |
This table compares the performance of different voltammetric methods for the quantification of nicotine.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the interfacial properties of electrodes. nih.gov It works by applying a small amplitude AC potential to the electrochemical cell and measuring the resulting current over a wide range of frequencies. The data obtained, represented as a Nyquist plot, provides information about the charge transfer resistance (Rct) at the electrode surface. nih.gov
In the context of nicotine analysis, EIS is employed to characterize the modification of electrodes and to study the interaction between nicotine and the electrode surface. d-nb.infonih.gov For instance, the immobilization of amyloid beta (Aβ) (1-40) peptide on gold colloid-modified electrodes was confirmed using EIS. The changes in the resistance of this layer upon interaction with this compound were measured to determine association constants, highlighting the potential of EIS in studying biomolecular interactions relevant to diseases like Alzheimer's. nih.gov
The modification of a glassy carbon electrode (GCE) with materials like graphene, iron (III) phthalocyanine, and gold nanoparticles results in a decrease in the Rct value, indicating enhanced electron transfer kinetics, which is favorable for sensitive nicotine detection. nih.gov Specifically, the Rct for a bare GCE is higher than that for modified electrodes, signifying that the modifications facilitate faster electron transfer between the electrode and the redox probe in the solution. nih.gov
Development of Modified Electrodes for Nicotine Detection
The electrochemical detection of nicotine can be challenging due to the presence of interfering substances in complex samples. rsc.org To overcome this, researchers have focused on developing modified electrodes with enhanced sensitivity and selectivity. d-nb.inforsc.org These modifications aim to lower the overpotential required for nicotine oxidation and increase the peak oxidation current. mdpi.com
Various materials have been explored for modifying electrodes, including:
Nanoparticles: Nickel and copper nanoparticles have been used to modify carbon paste electrodes (CPE), leading to excellent electrocatalytic activity for nicotine oxidation. d-nb.info Gold nanostructures, such as nanoparticles, nanodendrites, and nanoporous structures, have also been electrodeposited on screen-printed carbon electrodes (SPCEs) to improve their performance. uitm.edu.my
MXenes: A composite of Palladium Hydroxide (B78521) (Pearlman's Catalyst) and MXene (Ti3C2Tx) has been used to create a modified glassy carbon electrode (GCE) that demonstrates high sensitivity and selectivity for nicotine detection in human sweat. mdpi.com This composite material reduces the overpotential for nicotine oxidation and significantly enhances the oxidation peak current compared to bare or MXene-modified GCEs. mdpi.com
Hybrid Films: A hybrid film consisting of graphene, iron (III) phthalocyanine, and gold nanoparticles has been developed to modify a GCE for the highly selective determination of nicotine in human saliva. nih.govmdpi.comnih.gov This nanocomposite-based sensor offers a linear response and a low detection limit. mdpi.comnih.gov
These modified electrodes often exhibit a linear response over a specific concentration range and have low limits of detection (LOD), making them suitable for quantifying nicotine in various samples. nih.govmdpi.com
| Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Nickel/Copper Nanoparticles | Cyclic Voltammetry | 6.0–1000.0 µM | 0.14 nM | d-nb.info |
| Palladium Hydroxide/MXene | Amperometry | 0.25–37.5 µM | 27 nM | mdpi.com |
| Iron (III) Phthalocyanine/Gold Nanoparticle/Graphene | Amperometry | 0.5–27 µM | 17 nM | nih.govmdpi.com |
| Gold Nanostructures | Not Specified | Not Specified | 0.065 µM | uitm.edu.my |
Principles of Analytical Method Validation
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. lu.senih.gov The International Council for Harmonisation (ICH) provides guidelines for validation, which include assessing parameters such as linearity, range, detection and quantification limits, precision, accuracy, and robustness. mdpi.comnih.govjddtonline.info
Linearity, Range, Detection Limits (LOD), and Quantification Limits (LOQ)
Linearity and Range: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. nih.gov It is typically established by creating a calibration curve with at least five concentration points. nih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. nih.gov For nicotine analysis using HPLC, linearity has been demonstrated over various ranges, such as 0.78–50 µg/mL and 0.4–500 µg/mL, with high coefficients of determination (R²), often close to 1.0000. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. nih.gov The LOQ is the lowest amount that can be determined with acceptable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of an analytical method. For nicotine, various methods have reported a wide range of LOD and LOQ values depending on the technique used.
| Analytical Method | Linearity Range | LOD | LOQ | Reference |
| HPLC | 0.78–50 µg/mL | 0.07 µg/mL | 0.3 µg/mL | mdpi.com |
| HPLC | 1.25–125 µg/ml | 0.25 µg/ml | 0.75 µg/ml | ajpaonline.com |
| HPLC | 0.118 mg/ml (LOD), 0.354 mg/ml (LOQ) | 0.118 mg/ml | 0.354 mg/ml | ajrconline.org |
| UV Spectrophotometry | 2–12 µg/ml | 0.422 µg/ml | 2.513 µg/ml | jddtonline.infojddtonline.info |
Precision, Accuracy, and Robustness Assessments
Precision: This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (% RSD). Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. For validated HPLC methods for nicotine, intra-day and inter-day precision are typically required to be less than 2% RSD. mdpi.com
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For nicotine analysis, accuracy is generally expected to be within 98-102%. nih.gov
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. mdpi.com
This compound as an Analytical Reference Standard and Quality Control Material
This compound, also known as nicotine bitartrate (B1229483) or nicotine ditartrate, is a stable, crystalline salt of nicotine. ajrconline.orgglentham.com This stability makes it preferable to the liquid nicotine base for preparing precise concentrations in solutions for analytical purposes. lu.se
It is widely used as an analytical reference standard in various pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.com As a reference standard, it is used for the identification and quantification of nicotine in pharmaceutical products, electronic cigarette liquids, and other matrices. sigmaaldrich.comscispace.com Its use is essential for method validation, calibration of analytical instruments, and as a quality control material to ensure the accuracy and reliability of analytical results in production batches and stability studies. ajrconline.orgfishersci.comcymitquimica.com this compound dihydrate is also utilized as a working or secondary reference standard in various analytical applications, including impurity profiling. synthinkchemicals.com
Vi. Chemical Stability, Degradation Pathways, and Kinetic Studies
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For nicotine (B1678760) hydrogen tartrate, the primary abiotic degradation mechanisms include photolysis, oxidation, and hydrolysis.
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of nicotine. acs.org While the crystalline salt form of nicotine, such as the tartrate salt, generally offers improved resistance to photo-induced degradation compared to the pure oil form, it is not entirely immune. acs.orgacs.org
Studies have shown that prolonged exposure of nicotine to UV light can lead to its decomposition. acs.org One study subjected a solution of nicotine hydrogen tartrate to UV radiation at 254 nm for 24 hours and found it to be stable under these specific conditions. ajrconline.org However, another study investigating the photodegradation of (S)-nicotine after 24 hours of UV irradiation detailed its degradation. google.com The degradation of nicotine under UV irradiation is known to produce several byproducts, including oxidized nicotine (nicotine N-oxide), nicotinic acid, and methylamine. acs.orggoogle.com The formation of crystalline salts, like this compound, is a strategy to limit this UV-induced degradation. acs.org
Table 1: Summary of Photolytic Degradation Studies
| Condition | Observation | Reference |
| This compound solution exposed to 254 nm UV light for 24 hours | Found to be stable | ajrconline.org |
| (S)-nicotine irradiated with UV light for 24 hours | Degradation observed | google.com |
| Crystalline nicotinium tartrate salts exposed to UV irradiation | No detectable photodegradation | acs.org |
Nicotine is susceptible to oxidation when exposed to air or other chemical oxidants. acs.orgnih.gov This process can lead to the browning of the substance and the formation of various degradation products. nih.gov this compound, being a salt, is generally more stable than the freebase form but can still undergo oxidative degradation. smartscience.co.th
Forced degradation studies involving strong oxidizing agents like hydrogen peroxide have demonstrated the susceptibility of this compound to oxidation. When a solution of this compound was treated with 30% hydrogen peroxide and heated, several additional peaks were observed in the chromatogram, indicating the formation of degradation products. ajrconline.org Specifically, samples stored for 2 hours showed new peaks, and those refluxed at 80°C for 90 minutes and 2 hours also showed the formation of new degradants. ajrconline.org The reaction with strong oxidants can be violent and may pose an explosion hazard. ilo.orgilo.org
The primary oxidation product of nicotine is often cotinine (B1669453), which is also its major metabolite in mammals. nih.gov Other potential degradation products from oxidation include nicotine-N-oxide. smartscience.co.thwaters.com The use of controlled environments and appropriate storage conditions, such as protection from air and light, is essential to minimize oxidative degradation. nicotineriver.com
Table 2: Oxidative Degradation of this compound with Hydrogen Peroxide
| Condition | Result | Reference |
| Stored in 30% H₂O₂ for 2 hours | Additional peaks at retention times 4.187 and 4.887 min | ajrconline.org |
| Refluxed in 30% H₂O₂ at 80°C for 90 min | Additional peaks at retention times 4.153 and 5.507 min | ajrconline.org |
| Refluxed in 30% H₂O₂ at 80°C for 2 hours | Additional peaks at retention times 4.327, 4.733, and 6.95 min | ajrconline.org |
The stability of this compound in aqueous solutions is influenced by the pH of the medium. Hydrolysis, the reaction with water, can lead to the degradation of the compound, particularly under acidic or alkaline conditions.
Forced degradation studies have been conducted to evaluate the stability of this compound across a range of pH values. In acidic conditions, this compound was subjected to 0.5 M, 1 M, and 5 M hydrochloric acid (HCl) and refluxed at 80°C. ajrconline.org Similarly, in alkaline conditions, it was subjected to 0.5 M, 1 M, and 5 M sodium hydroxide (B78521) (NaOH) and refluxed at 80°C. ajrconline.org These studies indicated that this compound undergoes degradation under both acidic and basic conditions. ajrconline.org However, a study involving water hydrolysis by refluxing at 80°C for 4 hours showed no additional peaks in the chromatogram, suggesting stability under those specific neutral conditions. ajrconline.org It is noted that nicotine itself is not expected to undergo hydrolysis in the environment due to the lack of functional groups that typically hydrolyze under such conditions. nih.gov
Table 3: Summary of Hydrolytic Degradation Studies
| Condition | Observation | Reference |
| 0.5 M, 1 M, 5 M HCl, refluxed at 80°C | Degradation occurred | ajrconline.org |
| 0.5 M, 1 M, 5 M NaOH, refluxed at 80°C | Degradation occurred | ajrconline.org |
| Water, refluxed at 80°C for 4 hours | No degradation observed | ajrconline.org |
Stability Profiles in Non-Physiological Solvent Systems
The stability of this compound is also dependent on the solvent system in which it is dissolved. While highly soluble in water, its stability in various organic solvents is an important consideration for analytical and formulation purposes. caymanchem.comasianpubs.org
This compound is soluble in organic solvents like ethanol (B145695) and DMSO. caymanchem.com However, it is recommended not to store aqueous solutions for more than one day. caymanchem.com The stability of nicotine, in its freebase form, has been shown to be good for at least 15 days at temperatures ranging from -20°C to room temperature, but purity decreases when stored at 60°C. nih.gov this compound samples, on the other hand, were found to be stable in sealed glass containers for at least 15 days at temperatures from -20°C to 60°C. nih.gov For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least four years as a crystalline solid. caymanchem.com
Table 4: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very soluble | ilo.org |
| Ethanol | Soluble | caymanchem.com |
| DMSO | Approx. 75 nM | caymanchem.com |
Identification and Structural Elucidation of Chemical Degradation Products
The degradation of this compound under various stress conditions leads to the formation of several impurities. Identifying and characterizing these degradation products is essential for quality control and safety assessment.
The European Pharmacopoeia monograph for nicotine lists several impurities, including nicotine-N-oxides, cotinine, nornicotine, anatabine, myosmine, anabasine, and β-nicotyrine. waters.com Forced degradation studies on this compound have shown the formation of various unidentified degradation products under acidic, basic, and oxidative stress. ajrconline.org
Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are instrumental in the identification and structural elucidation of these impurities. waters.comnih.gov For instance, HPLC with UV detection has been used to separate degradation products formed under stress conditions. ajrconline.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which, along with fragmentation patterns, helps in proposing elemental formulas and identifying the structures of unknown impurities. waters.com
Table 5: Known Impurities and Degradation Products of Nicotine
| Impurity/Degradation Product | Analytical Context | Reference |
| Nicotine-N-oxides | European Pharmacopoeia specified impurity | waters.com |
| Cotinine | European Pharmacopoeia specified impurity | waters.com |
| Nornicotine | European Pharmacopoeia specified impurity | smartscience.co.th |
| Anatabine | European Pharmacopoeia specified impurity | smartscience.co.th |
| Myosmine | European Pharmacopoeia specified impurity | smartscience.co.th |
| Anabasine | European Pharmacopoeia specified impurity | smartscience.co.th |
| β-Nicotyrine | European Pharmacopoeia specified impurity | smartscience.co.th |
| Oxynicotine | Product of photo-induced degradation | acs.org |
| Nicotinic acid | Product of photo-induced degradation | acs.org |
| Methylamine | Product of photo-induced degradation | acs.org |
Kinetic Modeling of Degradation Processes and Half-Life Determination
Kinetic studies are performed to understand the rate at which this compound degrades under specific conditions and to determine its shelf-life. This involves fitting experimental degradation data to various kinetic models.
The degradation of nicotine is often found to follow pseudo-first-order kinetics. researchgate.net The half-life of nicotine in the body is approximately 2 hours. hmdb.ca In a study on the photodegradation of nicotine, the process was observed to follow pseudo-first-order kinetics. researchgate.net The rate constant (k) is a key parameter in these models, with a larger value indicating a faster reaction rate. researchgate.net
The thermal decomposition of nicotine salts, including nicotine tartrate, has been investigated using thermogravimetric analysis. The activation energies for the pyrolysis of various nicotine salts have been determined to range from 21.26 to 74.10 kJ mol⁻¹, indicating a non-spontaneous heat absorption process. frontiersin.orgfrontiersin.org The thermal degradation of nicotine salts is a complex process, and the kinetic models can vary depending on the temperature range. For nicotine tartrate, the temperature corresponding to the maximum weight loss rate during pyrolysis was observed at 206.02°C. frontiersin.org
The plasma elimination half-life of nicotine has been reported to be between 2.0 and 7.4 hours. researchgate.net Another study reported a half-life of disappearance from the blood of approximately 10 minutes in mice. healthcouncil.nl
Table 6: Kinetic Parameters of Nicotine Degradation
| Parameter | Value/Model | Context | Reference |
| Degradation Kinetics | Pseudo-first-order | Photodegradation | researchgate.net |
| Plasma Half-Life | 2.0 - 7.4 hours | Human | researchgate.net |
| Blood Half-Life | ~10 minutes | Mice | healthcouncil.nl |
| Activation Energy (Pyrolysis) | 21.26 - 74.10 kJ mol⁻¹ | Nicotine Salts | frontiersin.orgfrontiersin.org |
Vii. Environmental Chemistry and Fate
Environmental Distribution and Partitioning Behavior
The distribution of nicotine (B1678760) hydrogen tartrate in the environment is governed by its physical and chemical properties, primarily its solubility and its interaction with different environmental matrices like soil and sediment.
The octanol-water partitioning coefficient (log Kow) is a critical parameter for predicting the environmental distribution of a chemical. A low log Kow value indicates high water solubility and a preference for aqueous phases, suggesting higher mobility in the environment. Conversely, a high log Kow suggests a tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms.
Data for the log Kow of nicotine hydrogen tartrate and its parent compound, nicotine, show significant variation across different sources. This compound is the salt of nicotine and tartaric acid and is generally more water-soluble than its free base form. The International Chemical Safety Card for nicotine tartrate reports a log Pow of -7.25, which signifies extremely high water solubility and mobility. ilo.orgilo.org However, other sources provide different values. A Safety Data Sheet (SDS) from USP for nicotine bitartrate (B1229483) dihydrate reports a log Kow of 1.17. cymitquimica.com This value is similar to the logP of the free base nicotine, which is approximately 1.17 to 1.2. google.commdpi.comnih.gov Furthermore, computational models predict a logP of -1.3 for nicotine bitartrate dihydrate. drugbank.com
This discrepancy highlights the complexity of measuring and reporting this value for a compound that can ionize. The partitioning of nicotine is strongly dependent on pH. mdpi.com In acidic to neutral environments, nicotine is ionized, making it more water-soluble and less likely to partition into organic matter (log Kow < 0.2). mdpi.com Under alkaline conditions, the un-ionized, free-base form is more prevalent, which is more prone to partitioning into organisms and organic matter. mdpi.com
Due to its high water solubility, this compound is expected to be highly mobile in the environment, particularly in aquatic systems. fishersci.comfishersci.com However, its interaction with soil can be complex; while its solubility suggests it would move readily through soil, it has also been shown to adsorb to charged surfaces like bentonite (B74815) clays. mdpi.comglentham.com
Interactive Table: Reported Octanol-Water Partitioning Coefficient (log Kow) Values
| Compound | log Kow Value | Source |
|---|---|---|
| Nicotine Tartrate | -7.25 | International Labour Organization ilo.orgilo.org |
| Nicotine Bitartrate Dihydrate | 1.17 | USP SDS cymitquimica.com |
| Nicotine | ~1.2 | Google Patents google.com |
| Nicotine | 1.17 | PubChem nih.gov |
| Nicotine (ionized, acidic/neutral pH) | < 0.2 | MDPI mdpi.com |
Based on its physicochemical properties, the environmental distribution of this compound can be predicted.
Water: Given its very high solubility in water, the primary environmental compartment for this compound is expected to be water. ilo.orgfishersci.comfishersci.com It is considered toxic to aquatic organisms, and its presence in aquatic environments may lead to long-term adverse effects. fishersci.comwestliberty.educaymanchem.comlgcstandards.com
Soil: The mobility in soil is influenced by both its water solubility and its potential for adsorption. mdpi.comfishersci.comfishersci.com While it is likely to be mobile due to its solubility, it can also be readily absorbed into the soil, with its behavior being highly pH-dependent. mdpi.comglentham.com
Air: As a salt, this compound is a solid with low volatility and is unlikely to be present in the air in significant quantities. fishersci.com The parent compound, nicotine, has a relatively low vapor pressure at ambient temperatures but can be released into the atmosphere, where it is expected to degrade quickly. mdpi.comnih.govscbt.com
Sediment: Partitioning to sediment is influenced by pH. Under alkaline conditions, the less soluble, un-ionized form of nicotine is more common and more likely to adsorb to suspended solids and sediments. mdpi.comscbt.com
Interactive Table: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Behavior | Rationale |
|---|---|---|
| Water | High distribution and mobility. | Very high water solubility. ilo.orgilo.orgfishersci.comfishersci.com |
| Soil | Mobile, but with potential for adsorption. | High water solubility suggests mobility, but it can adsorb to charged surfaces like clay, especially dependent on pH. mdpi.comglentham.com |
| Air | Low distribution. | As a salt, it has low volatility. The parent compound, nicotine, degrades quickly in the atmosphere. mdpi.comfishersci.comscbt.com |
| Sediment | Potential for partitioning, especially under alkaline conditions. | The un-ionized form of nicotine, more prevalent at higher pH, is more likely to adsorb to sediments. mdpi.comscbt.com |
Abiotic Transformation in Environmental Matrices
Abiotic transformation involves the degradation of a chemical through non-biological processes, such as reactions with light or other chemicals present in the environment.
There is limited specific data on the photocatalytic oxidation of this compound. However, studies on nicotine show that it is sensitive to light. nih.gov Nicotine turns brown upon exposure to light and air. nih.gov Laboratory studies have demonstrated that nicotine can undergo relatively rapid photocatalytic oxidation. mdpi.com When released into the atmosphere, nicotine is expected to degrade quickly in the presence of light and air, with a slight potential for direct photolysis. scbt.com
This compound can react with various environmental oxidants, leading to its transformation. The compound decomposes upon heating, producing toxic fumes such as nitrogen oxides and carbon monoxide, and it can react violently with strong oxidants. ilo.orgilo.org
Hydroxyl Radicals (•OH): In the atmosphere, nicotine is expected to react with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 9.1 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 4 hours. nih.gov In aqueous solutions, pulse radiolysis studies determined the reaction rate constant between hydroxyl radicals and nicotine to be 6.7 x 10⁹ M⁻¹s⁻¹ for the free base and 1.0 x 10⁹ M⁻¹s⁻¹ for the protonated form. researchgate.net Research has also indicated that nicotine possesses hydroxyl radical scavenging properties in vitro. nih.gov
Ozone (O₃): Nicotine is known to react with ozone. The reaction can produce several stable products, including methacrolein (B123484) and methyl vinyl ketone. scbt.com
Chlorine (Cl₂): Specific research findings on the reaction of this compound with chlorine in environmental matrices are not readily available in the reviewed literature.
Interactive Table: Abiotic Transformation of Nicotine
| Transformation Process | Reactant | Key Findings / Rate Constants |
|---|---|---|
| Photocatalysis | Light | Nicotine is photosensitive and can undergo rapid photocatalytic oxidation in lab conditions. mdpi.comnih.gov |
| Reaction with Oxidants | Hydroxyl Radicals (•OH) | Atmospheric half-life of ~4 hours. nih.gov Aqueous reaction rate constant: 6.7 x 10⁹ M⁻¹s⁻¹ (free base). researchgate.net |
| Reaction with Oxidants | Ozone (O₃) | Forms stable products like methacrolein and methyl vinyl ketone. scbt.com |
| Thermal Decomposition | Heat | Produces toxic fumes (nitrogen oxides, carbon monoxide). ilo.orgilo.org |
Biotic Degradation Studies
Biotic degradation is the breakdown of organic matter by microorganisms. For nicotine and its salts, persistence in the environment is generally considered to be unlikely due to biodegradation. fishersci.comfishersci.com However, one source suggests it is not biodegradable, indicating some conflicting data. glentham.com
Studies on related nicotine compounds provide insight into its potential for biodegradation. For instance, nicotine hemisulfate was found to have a biodegradation half-life of approximately 3 days in aerobic soil slurries and 0.5 days in activated sludge. mdpi.com It is known that numerous microorganisms, including various species of bacteria and fungi, are capable of metabolizing nicotine. mdpi.com When released into soil or water, nicotine is expected to biodegrade, being broken down into various products such as oxynicotine and 2,3'-dipyridyl. scbt.com
Microbial Degradation in Soil and Activated Sludge Environments
Nicotine, a primary alkaloid in tobacco products, can enter terrestrial and aquatic environments through various means, including the disposal of cigarette butts and from tobacco processing facilities. Its fate in these environments is significantly influenced by microbial activity. A variety of microorganisms have demonstrated the ability to degrade nicotine, utilizing it as a source of carbon and nitrogen for their growth. nih.gov
In soil environments, the presence of nicotinophilic (nicotine-loving) bacteria and fungi is crucial for the breakdown of nicotine. nih.gov These microorganisms possess specific enzymatic pathways to metabolize the complex heterocyclic structure of nicotine. nih.gov Studies have shown that the microbial degradation of nicotine in soil can lead to an increase in the nitrate (B79036) content of the soil. nih.gov Bacteria such as Pusillimonas sp. T2 have been identified for their capacity to degrade nicotine in both water and soil. google.com The introduction of such bacteria can be a method for the bioremediation of nicotine-contaminated sites. google.com
Activated sludge, a key component of wastewater treatment plants, also harbors a diverse microbial community capable of nicotine degradation. nih.govsrce.hr The efficiency of nicotine removal in activated sludge systems can be very high, with some studies reporting over 99% removal. srce.hrresearchgate.net The acclimation of activated sludge to nicotine is a critical factor. Non-acclimated sludge may show minimal nicotine degradation, while acclimated sludge can completely break down the compound. srce.hrresearchgate.net The addition of a co-substrate like glucose can significantly enhance the acclimation process and improve the rate of nicotine biodegradation. srce.hrresearchgate.net Microbial species such as Bosea sp. and Paenarthrobacter sp. have been identified as potential key players in nicotine degradation within acclimated activated sludge. srce.hrresearchgate.net
Half-Life Determinations in Biological Media
The persistence of nicotine in the environment is determined by its half-life, which can vary significantly depending on the medium and environmental conditions.
In soil , the half-life of nicotine is influenced by factors such as microbial activity, pH, and temperature. One study reported a biodegradation half-life for nicotine hemisulfate of approximately 3 days in aerobic soil slurries. mdpi.com Another model estimated the half-life of nicotine in soil to be around 0.5 days. nih.gov
In activated sludge , the degradation of nicotine is generally more rapid than in soil. A study reported a biodegradation half-life of 0.5 days for nicotine hemisulfate in unacclimated activated sludge incubations. mdpi.com This rapid degradation is attributed to the high density and diversity of microorganisms in activated sludge systems.
In aquatic environments , the half-life of nicotine can be longer. Laboratory studies of monoprotonated nicotine at a pH of 6.5-7.0 estimated half-life values ranging from months to a year. mdpi.com A modeling study estimated the half-life of nicotine in water to be 3.0 days. nih.gov
It is important to note that these values are often determined under controlled laboratory or model conditions and may not fully represent the more static and complex conditions found in the natural environment, where degradation rates could be slower. mdpi.com
Interactive Data Table: Half-Life of Nicotine in Different Biological Media
| Biological Medium | Compound Form | Half-Life | Source |
| Aerobic Soil Slurries | Nicotine Hemisulfate | ~3 days | mdpi.com |
| Soil (modeled) | Nicotine | 0.5 days | nih.gov |
| Unacclimated Activated Sludge | Nicotine Hemisulfate | 0.5 days | mdpi.com |
| Water (pH 6.5-7.0, lab study) | Monoprotonated Nicotine | Months to a year | mdpi.com |
| Water (modeled) | Nicotine | 3.0 days | nih.gov |
Environmental Monitoring Methodologies for Nicotine Compounds
Monitoring the presence and concentration of nicotine and its metabolites in various environmental compartments is essential for assessing contamination levels and potential ecological risks. A range of analytical techniques are employed for this purpose.
Sample Collection: Environmental samples for nicotine analysis are diverse and include:
Air: Airborne nicotine is a widely used indicator for secondhand smoke. bmj.comnih.gov Active sorbent sampling is a common method for collecting air samples. nih.gov
Water: Grab sampling is frequently used for environmental waters, while composite sampling is typical for wastewater treatment plants. researchgate.net
Soil and Sediment: These matrices are analyzed to understand the deposition and persistence of nicotine.
Dust and Surfaces: Dust wipes and surface swabs are used to assess long-term contamination in indoor environments. bmj.comwisdomlib.org
Sample Preparation: Before analysis, nicotine and its related compounds are typically extracted from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration, particularly for water samples. researchgate.netthermofisher.com
Analytical Techniques: Several sophisticated analytical methods are used for the detection and quantification of nicotine compounds:
Chromatography Coupled with Mass Spectrometry: This is the most common and powerful approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing nicotine and its metabolites like cotinine (B1669453) and trans-3'-hydroxycotinine in environmental and biological samples. researchgate.netthermofisher.comacs.org It offers high sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has been shown to overcome issues like peak tailing seen with traditional reversed-phase HPLC. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often involving thermal desorption for air samples. nih.gov
Spectrophotometry: Simpler and more cost-effective spectrophotometric methods have been developed. These methods are based on colorimetric reactions, such as the reaction of dibromonicotine with potassium iodide to liberate iodine, which then reacts with a dye. researchgate.net
Biomarkers: While nicotine is a specific marker for tobacco-related pollution, its primary metabolite, cotinine , is also frequently measured. acs.orgca.gov Cotinine has a longer half-life than nicotine, making it a reliable biomarker for assessing recent exposure. jpmph.org Other metabolites like trans-3'-hydroxycotinine are also monitored. acs.org
Interactive Data Table: Environmental Monitoring Methodologies for Nicotine
| Sample Type | Preparation Method | Analytical Technique | Key Analytes | Source |
| Air | Active Sorbent Sampling, Thermal Desorption | GC-MS | Nicotine | nih.gov |
| Air, Surface Wipes, Dust | Solid Phase Extraction (SPE) | HILIC-MS/MS | Nicotine | thermofisher.com |
| Wastewater, Surface Water | Solid Phase Extraction (SPE) | LC-MS/MS | Nicotine, Cotinine, trans-3'-hydroxycotinine | researchgate.netacs.org |
| Environmental Samples | Bromination and Reaction with Potassium Iodide | Spectrophotometry | Nicotine | researchgate.net |
Viii. Advanced Materials Science and Nanotechnology Applications
Crystal Engineering Principles for Modulating Solid-State Properties
Crystal engineering offers a powerful strategy for modifying the solid-state properties of active pharmaceutical ingredients. For nicotine (B1678760), which exists as an oil at room temperature and is susceptible to degradation, conversion into a crystalline solid form is a primary method for enhancing its stability and tuning its physical characteristics. acs.orgsemanticscholar.org The formation of salts, such as nicotine hydrogen tartrate, is a key application of these principles. acs.org
The transformation of liquid nicotine into a solid crystalline salt is a demonstrated method to improve its stability against environmental factors like air and UV light. acs.orgsemanticscholar.org Pure nicotine can decompose when exposed to these conditions, but its crystalline salt forms show enhanced resistance to such degradation. acs.orgsemanticscholar.orgsigmaaldrich.com
Research into nicotinium tartrate salts, prepared using enantiomerically pure tartaric acid, has shown that crystallization is an effective way to create nicotine-based materials with improved resistance to photo-induced degradation. acs.orgsemanticscholar.org Studies involving the irradiation of nicotinium tartrate salts in a UV photoreactor for 24 hours revealed that this crystalline form provides a means of stabilizing and limiting UV-induced degradation. acs.org This enhanced stability can improve the shelf life and storage conditions of the compound. acs.org The use of salt formers that are generally recognized as safe (GRAS), like tartaric acid, is a strategic approach to creating these more stable solid forms of nicotine. mdpi.com
Crystal engineering allows for the precise tuning of thermal properties, such as melting point, by selecting specific salt formers. acs.orgsemanticscholar.org The conversion of nicotine from its natural oil state (melting point: -79 °C) to a crystalline salt significantly increases its melting point and thermal stability. mdpi.com
Different salt formers result in crystalline structures with distinct thermal profiles. For instance, the salt of nicotine prepared with d-(−)-tartaric acid melts at 143.1 °C, which is one of the highest melting points reported for a crystalline nicotine solid. acs.orgsemanticscholar.org This provides a significant enhancement in thermal stability compared to nicotine co-crystals with other molecules, which have melting points in the range of 54 °C to 92 °C. mdpi.com The thermal properties of various nicotine salts demonstrate the tunability achievable through crystal engineering. acs.orgmdpi.comresearchgate.net
Table 1: Thermal Properties of Various Crystalline Nicotine Forms
| Crystalline Form | Melting Point (°C) | Reference |
|---|---|---|
| (S)-Nicotinium d-Tartrate Salt | 143.1 | acs.org |
| Nicotinium Gentisate Salt | 155.9 | mdpi.com |
| Nicotine Ditartrate Dihydrate | ~187.9 (Release Temp) | researchgate.net |
| Nicotinium Malate Salts | 93.4 - 122.2 | mdpi.com |
| Nicotine Co-crystals (General) | 54 - 92 | mdpi.com |
Nanoparticle Formulation and Characterization (Excluding Delivery Specifics)
Nanotechnology provides a platform for formulating this compound into advanced particulate systems. These nanoparticles can be engineered with specific physicochemical properties for various research applications.
One established method for creating this compound (NHT)-loaded nanoparticles is the water-in-oil (w/o) emulsion crosslinking technique. researchgate.netnih.gov This process typically utilizes biodegradable polymers like chitosan (B1678972). researchgate.netnih.govqut.edu.au In this method, an aqueous solution containing chitosan and NHT is emulsified in an oil phase, followed by the addition of a crosslinking agent, such as glutaraldehyde, to form solid nanoparticles. researchgate.netresearchgate.net The resulting nanoparticles can encapsulate the NHT within the chitosan matrix, often forming micro-aggregates of the primary nanoparticles. researchgate.netnih.govqut.edu.au
The morphology and size of nanoparticles are critical characteristics that are determined using various analytical techniques. uomustansiriyah.edu.iq For NHT-loaded chitosan nanoparticles, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been used to observe their morphology. researchgate.netnih.govqut.edu.au These imaging techniques reveal that the nanoparticles are typically spherical with a rough surface after drug loading. qut.edu.au
Dynamic light scattering (DLS) is employed to measure the particle size and size distribution in a suspension. researchgate.netuomustansiriyah.edu.iq Studies on NHT-loaded chitosan nanoparticles have reported sizes ranging from 167 nm to 411 nm. researchgate.netnih.gov These nanoparticles can also form larger micro-aggregates, with sizes observed in the range of 3.73 µm to 4.73 µm. researchgate.netnih.gov
Table 2: Characterization of this compound-Loaded Chitosan Nanoparticles
| Parameter | Technique | Finding | Reference |
|---|---|---|---|
| Morphology | SEM, TEM | Spherical shape, rough surface. | researchgate.net, qut.edu.au |
| Nanoparticle Size | DLS (Zetasizer) | 167 - 411 nm | researchgate.net, nih.gov |
| Micro-aggregate Size | Mastersizer | 3.73 - 4.73 µm | researchgate.net, nih.gov |
Understanding the physical state of the drug within the nanoparticle and its interaction with the polymer matrix (excipient) is crucial. amazonaws.com This is typically investigated using a combination of thermal and spectroscopic analysis. amazonaws.com
Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of the components and the final nanoparticle formulation. amazonaws.com In studies of NHT-loaded chitosan nanoparticles, DSC analysis showed that the characteristic crystalline peak of NHT disappeared in the nanoparticle formulation. researchgate.netnih.govqut.edu.au This indicates that the drug is no longer in its crystalline state. researchgate.netnih.gov
X-ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of materials. uomustansiriyah.edu.iq The XRD patterns for pure NHT show sharp peaks indicative of its crystalline nature. However, in the XRD patterns of the NHT-loaded nanoparticles, these peaks are absent. researchgate.netnih.govqut.edu.au This loss of crystallinity suggests that the NHT is uniformly dispersed throughout the chitosan matrix, potentially as a solid solution. researchgate.netnih.govqut.edu.au
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify chemical bonds and potential interactions between the drug and the excipient. amazonaws.commdpi.com Analysis of NHT-loaded nanoparticles via FTIR helps confirm that the drug is incorporated into the particles without significant chemical interaction or degradation. researchgate.netnih.gov
The collective data from these techniques confirm that the encapsulation process transforms the crystalline this compound into an amorphous state, molecularly dispersed within the chitosan polymer. researchgate.netnih.govqut.edu.aunih.gov
Table 3: Analysis of Drug-Excipient Interactions in NHT-Loaded Nanoparticles
| Analytical Technique | Purpose | Key Finding for NHT Nanoparticles | Reference |
|---|---|---|---|
| DSC | Evaluates the physical state (crystalline/amorphous) via thermal events. | The crystallinity of NHT was lost upon encapsulation in the nanoparticles. | researchgate.net, nih.gov, qut.edu.au |
| XRD | Analyzes the crystal structure of the material. | Confirmed the loss of NHT crystallinity, suggesting uniform dispersion as a solid solution. | researchgate.net, nih.gov, qut.edu.au |
| FTIR | Identifies chemical structures and potential interactions. | Indicated that NHT was incorporated into the nanoparticles without adverse chemical interactions. | researchgate.net, nih.gov, qut.edu.au |
In Vitro Studies of Release Mechanisms from Material Formulations
The in vitro release of this compound (NHT) from various advanced material formulations is a critical area of research, providing fundamental insights into the performance of controlled-release systems. These studies typically involve placing the NHT-loaded material into a dissolution apparatus, such as a diffusion cell, and measuring the concentration of the released compound in a surrounding medium over time. The data generated are essential for understanding how the formulation's composition and structure govern the rate and mechanism of nicotine release.
Release from Hydrogel and Lyophilised Matrices
Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used to create matrices that control substance release through swelling and erosion. nih.gov In vitro studies on lyophilised nasal dosage forms containing NHT and Methocel K polymers (a type of HPMC) have been conducted using a diffusion cell with phosphate (B84403) buffer saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions. scispace.comresearchgate.netku.edu.np
Research findings indicate that the nicotine release rate is inversely proportional to the concentration of the Methocel K polymer. scispace.comresearchgate.net For instance, in a lyophilisate prepared from 1% w/w Methocel K4MP, 50% of the nicotine content (t50%) was released in 25 minutes, whereas for a lyophilisate from a 3% w/w solution, the t50% extended to 75 minutes. scispace.comresearchgate.net This demonstrates that higher polymer concentrations form more structured gel systems that retard substance diffusion. scispace.com Interestingly, the molecular weight of the Methocel K polymer did not significantly influence the nicotine release rate. scispace.comresearchgate.net The release mechanism from these HPMC-based systems was identified as anomalous diffusion, suggesting that release is governed by a combination of diffusion through the swollen polymer and erosion of the gel matrix. scispace.comgoogle.com
Table 1: Effect of Methocel K4MP Polymer Concentration on In Vitro Nicotine Release from Lyophilisates Release medium: Phosphate Buffer Saline (PBS), pH 7.4 at 37°C.
| Formulation (Lyophilisate) | Time to 50% Nicotine Release (t50%) | Release Mechanism | Reference |
| 1% w/w Methocel K4MP | 25 minutes | Anomalous Diffusion | scispace.com, researchgate.net |
| 3% w/w Methocel K4MP | 75 minutes | Anomalous Diffusion | scispace.com, researchgate.net |
Release from Nanoparticle Formulations
Nanotechnology offers sophisticated platforms for controlled substance delivery. Studies on NHT-loaded chitosan nanoparticles, designed for pulmonary delivery via dry powder inhalers (DPI), reveal a characteristic biphasic release profile. researchgate.netnih.govbezmialemscience.orgbezmialemscience.org These nanoparticles, typically prepared by a water-in-oil emulsion crosslinking method, exhibit an initial burst release followed by a prolonged, sustained release. researchgate.netqut.edu.au
In vitro release studies show an initial burst within the first 8 hours, attributed to the rapid dissolution of NHT located at or near the surface of the nanoparticles. researchgate.netqut.edu.au This is followed by a much slower, prolonged release phase that can extend for several days. qut.edu.au This subsequent phase is due to the slow penetration of the release medium into the nanoparticle micro-aggregates and diffusion of the substance from the particle matrix. bezmialemscience.orgbezmialemscience.orgqut.edu.au The entire release profile from these chitosan nanoparticles can last up to 6 days. qut.edu.au This biphasic pattern—an initial rapid effect followed by sustained levels—is a key feature of these advanced formulations. researchgate.netbezmialemscience.orgbezmialemscience.org
Table 2: In Vitro Release Profile of this compound from Chitosan Nanoparticles
| Formulation Type | Initial Release Phase | Sustained Release Phase | Total Release Duration | Reference |
| NHT-loaded Chitosan Nanoparticles | Burst release within the first 8 hours | Slow, prolonged release | Up to 6 days | researchgate.net, qut.edu.au, bezmialemscience.org, bezmialemscience.org |
Release from Other Advanced Formulations
The principles of controlled release have been applied to a variety of other material formulations for NHT.
Ion-Exchange Resins: A nasal formulation using a nicotine-Amberlite resin complex was tested in vitro with a Franz diffusion cell. nih.govscribd.com The results showed that the cumulative release of nicotine was dependent on the drug loading; a higher degree of drug loading onto the resin resulted in a faster rate of release. nih.gov Amberlite IRP69, a cationic exchange material, showed a maximum adsorption capacity of 1.071 mg of nicotine per mg of resin. nih.gov
Mucoadhesive Films: Slow-release mucoadhesive films have been developed using various polymers. sbmu.ac.ir Films made with Eudragit RL100 and glycerin demonstrated a prolonged release of nicotine over approximately 5 hours. sbmu.ac.ir In contrast, formulations using HPMC (15000cP) released the substance over about 120 minutes, while those with lower viscosity HPMC (6 cP) or sodium alginate released nicotine in under an hour. sbmu.ac.ir
Microcrystalline Cellulose (MCC) Particulates: A particulate material combining a nicotine salt with MCC has been shown to provide rapid release. google.com In vitro dissolution tests using a USP paddle apparatus in phosphate buffer (pH 7.4) at 37°C indicated that 90% of the loaded nicotine was released within 5 to 10 minutes. google.com
Alginate Gelispheres: Complex systems involving reinforced alginate gelispheres have been studied. nih.gov When tested alone in simulated cerebrospinal fluid, these gelispheres released 100% of their content within 50 hours. nih.gov When these gelispheres were incorporated into poly(lactic-co-glycolic) acid (PLGA) discs, they exhibited zero-order release kinetics, providing a controlled and prolonged release for approximately 50 days. nih.gov
Ix. Fundamental Chemical Interactions with Biological Systems and Models in Vitro/theoretical Focus
Elucidation of Hydrogen Bonding Interactions with Receptor Binding Site Models
Hydrogen bonds are pivotal in the selective binding of ligands to their receptors. In the case of nicotine (B1678760), its protonated form, as found in nicotine hydrogen tartrate, allows for significant hydrogen bonding within the nAChR binding pocket. The crystal structure of (S)-nicotinium bis-l-(+)-tartrate dihydrate reveals that the nicotine molecule is doubly protonated, forming a dication. acs.org This protonation occurs at both the pyridinic and pyrrolidinic nitrogen atoms.
Within the crystal structure, these protonated sites engage in extensive hydrogen bonding. The protonated pyridinium (B92312) and methyl-pyrrolidinium groups form hydrogen bonds with adjacent tartrate anions and water molecules. acs.org Specifically, the asymmetric unit of the l-tartrate salt crystal structure shows two nicotinium dications, four l-tartrate monoanions, and four water molecules, all interconnected by a network of hydrogen bonds. acs.orgnih.gov
When modeling the interaction with nAChRs, it has been established that the protonated pyrrolidine (B122466) nitrogen of the nicotine cation acts as a hydrogen bond donor. nih.gov This N-H group forms a crucial hydrogen bond with the backbone carbonyl oxygen of a conserved tryptophan residue (TrpB) in the principal subunit of the receptor binding site. nih.gov Furthermore, the pyridine (B92270) nitrogen of nicotine serves as a hydrogen bond acceptor. nih.gov This interaction is often mediated by a water molecule, which bridges the pyridine nitrogen and the backbone NH of a leucine (B10760876) residue on the complementary subunit of the binding site. nih.gov
Table 1: Key Hydrogen Bonding Interactions of the Nicotine Cation in Receptor Models
| Interacting Group on Nicotine Cation | Role in Hydrogen Bond | Interacting Group in Receptor Model | Receptor Subunit |
| Protonated Pyrrolidine N-H | Donor | Backbone Carbonyl of Tryptophan (TrpB) | Principal |
| Pyridine N | Acceptor | Backbone N-H of Leucine (via water) | Complementary |
Analysis of Cation-π Interactions in Ligand-Receptor Chemical Complexes
A defining feature of the binding of nicotinic agonists is the cation-π interaction. This non-covalent force involves the positively charged pyrrolidinium (B1226570) ring of the nicotine cation and the electron-rich aromatic face of a tryptophan residue within the receptor's binding site. nih.gov This interaction is a major contributor to the binding affinity of nicotine for nAChRs.
The tryptophan residue, designated as TrpB, is highly conserved across various nAChR subtypes and is located in an "aromatic box" that cradles the cationic head of the agonist. nih.gov The presence of the permanent positive charge on the pyrrolidine nitrogen in this compound is essential for this strong electrostatic interaction. Computational models have consistently highlighted the importance of this cation-π interaction in the stable docking of nicotine within the receptor. nih.gov
Table 2: Cation-π Interaction Details
| Cationic Moiety | Aromatic Residue in Receptor Model | Type of Interaction | Significance |
| Protonated Pyrrolidinium Ring of Nicotine | Indole (B1671886) side chain of Tryptophan (TrpB) | Cation-π | Major contributor to binding affinity |
Computational and Spectroscopic Studies of this compound with Model Biomolecules (e.g., amino acids, protein fragments)
To further understand the interactions of nicotine at the molecular level, computational and spectroscopic studies have been conducted with model biomolecules such as amino acids. Density Functional Theory (DFT) calculations have been employed to investigate the binding of nicotine with various amino acids. nih.gov These studies provide insights into the relative affinities and preferred interaction sites.
For instance, computational modeling has been used to explore the interactions between different protonation states of nicotine and the α4β2 nAChR. nih.gov These studies have confirmed that hydrogen bonding and cation-π interactions are the dominant forces differentiating the binding strengths of various nicotine species. nih.gov The doubly protonated species, as found in the tartrate salt, is predicted to have strong interactions due to its capacity for multiple hydrogen bonds and a robust cation-π interaction.
While specific spectroscopic studies on the interaction of this compound with isolated amino acids or protein fragments are not extensively reported in the literature, techniques like Fourier-transform infrared (FTIR) spectroscopy have been used to characterize the interactions within nicotine-containing formulations, such as nanoparticles. researchgate.net These studies show changes in the vibrational modes of the molecule upon interaction with other components, indicating the formation of hydrogen bonds and other non-covalent interactions. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions, capable of identifying binding interfaces and determining the dynamics of the active site. nih.govspringernature.com Such techniques could be applied to further elucidate the specific interactions between this compound and model biomolecules.
X. Biosynthesis of Nicotine Precursor Context
Elucidation of Metabolic Pathways in Nicotiana Species
The metabolic pathways leading to nicotine (B1678760) formation have been extensively studied in various Nicotiana species, particularly Nicotiana tabacum. These pathways involve a series of enzymatic reactions that convert primary metabolites into the structural precursors of nicotine. The biosynthesis is compartmentalized, with the final condensation of the two ring structures occurring in the roots. kglmeridian.com
The biosynthesis of nicotine draws upon precursors from primary metabolism. The pyrrolidine (B122466) ring is derived from the polyamine pathway, while the pyridine (B92270) ring originates from the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) pathway. pnas.orgtandfonline.com
The formation of the pyrrolidine ring begins with the amino acid ornithine. researchgate.net Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine. nih.gov Subsequently, putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to form N-methylputrescine. nih.gov The final step in the formation of the N-methyl-Δ¹-pyrrolinium cation, the immediate precursor to the pyrrolidine ring of nicotine, is catalyzed by N-methylputrescine oxidase (MPO) . nih.govresearchgate.net
The pyridine ring is derived from nicotinic acid. kglmeridian.com This pathway starts with the amino acid aspartate, which is converted to nicotinic acid mononucleotide through a series of reactions catalyzed by aspartate oxidase (AO) , quinolinate synthase (QS) , and quinolinate phosphoribosyltransferase (QPT) . nih.govoup.com While the precise intermediate that condenses with the N-methyl-Δ¹-pyrrolinium cation is still under investigation, it is a derivative of nicotinic acid. oup.com
The final steps of nicotine biosynthesis, involving the coupling of the pyridine and pyrrolidine rings, are thought to be mediated by enzymes such as A622, an isoflavone (B191592) reductase-like protein, and berberine (B55584) bridge enzyme-like (BBL) proteins. nih.govoup.com
Table 1: Key Enzymes in Nicotine Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Ornithine decarboxylase | ODC | Converts ornithine to putrescine |
| Putrescine N-methyltransferase | PMT | Methylates putrescine to N-methylputrescine |
| N-methylputrescine oxidase | MPO | Oxidizes N-methylputrescine to N-methyl-Δ¹-pyrrolinium cation |
| Aspartate oxidase | AO | Involved in the initial steps of the pyridine ring formation from aspartate |
| Quinolinate synthase | QS | Catalyzes a step in the conversion of aspartate to quinolinate |
| Quinolinic acid phosphoribosyltransferase | QPT | Converts quinolinic acid to nicotinic acid mononucleotide |
| Berberine bridge enzyme-like protein | BBL | Implicated in the late steps of nicotine biosynthesis, including ring coupling |
The formation of the bicyclic structure of nicotine is the culmination of the convergence of the pyridine and pyrrolidine biosynthetic pathways. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the pyrrolidine ring, a five-membered saturated heterocycle also containing a nitrogen atom, are joined at the 3-position of the pyridine ring and the α-position of the pyrrolidine ring. askfilo.comcollegedunia.com
The pyridine ring biosynthesis pathway is an extension of the primary NAD metabolic pathway. pnas.org In Nicotiana species, gene duplications within the NAD pathway, specifically for AO and QPT, have allowed for an increased metabolic flux towards the production of nicotinic acid for nicotine synthesis. nih.gov The pyrrolidine ring's formation is derived from the polyamine pathway, with key enzymes like PMT and MPO having evolved from primary metabolic enzymes. oup.com The stepwise duplication of genes from these primary metabolic pathways has been a crucial evolutionary step in the development of the nicotine biosynthetic machinery in the Nicotiana genus. pnas.org
Genetic Regulation of Nicotine Biosynthesis
The biosynthesis of nicotine is tightly regulated at the genetic level, with a complex network of regulatory genes controlling the expression of the structural genes involved in the pathway. This regulation allows the plant to modulate nicotine production in response to developmental cues and environmental stresses. nih.govjst.go.jp
Genetic studies have identified key regulatory loci, designated as NIC1 and NIC2, that positively regulate nicotine biosynthesis. elsevierpure.comoup.com These loci have been instrumental in breeding low-nicotine tobacco varieties. elsevierpure.com Further research has revealed that the NIC2 locus comprises a cluster of transcription factor genes belonging to the ethylene (B1197577) response factor (ERF) subfamily. elsevierpure.comoup.com In some low-nicotine mutants, a significant portion of these ERF genes are deleted. elsevierpure.com
Specifically, NIC1 has been identified as containing ERF199 , while the NIC2 locus contains a cluster of ERF genes, including ERF189 . nih.gov These ERF transcription factors are jasmonate-responsive and play a central role in coordinating the expression of nicotine biosynthesis genes. scispace.com In addition to the ERF family, members of the basic helix-loop-helix (bHLH) transcription factor family, particularly MYC2 , are also key regulators. oup.comscispace.com
Transcription factors are pivotal in integrating the signals that trigger nicotine biosynthesis with the activation of the necessary metabolic machinery. The jasmonate signaling pathway, initiated in response to wounding, leads to the activation of MYC2 transcription factors. nih.govoup.com
MYC2 acts as a master regulator, directly upregulating numerous nicotine biosynthesis genes by binding to G-box elements in their promoters. nih.govoup.com Furthermore, MYC2 indirectly activates the pathway by upregulating the expression of the NIC-locus ERF genes, such as ERF189 and ERF199. nih.govoup.com These ERF transcription factors, in turn, bind to specific GC-rich cis-regulatory elements in the promoters of a suite of downstream target genes, including ODC2, PMT, MPO, QPT2, A622, and BBL, thereby activating their transcription in a coordinated manner. nih.govoup.com The interplay between MYC2 and the NIC-locus ERFs provides a hierarchical regulatory cascade that links the initial stress signal to the robust production of nicotine. oup.com
Table 2: Regulatory Genes and Transcription Factors in Nicotine Biosynthesis
| Gene/Factor | Locus | Family | Function |
|---|---|---|---|
| ERF199 | NIC1 | Ethylene Response Factor (ERF) | Positively regulates the expression of nicotine biosynthesis genes. |
| ERF189 | NIC2 | Ethylene Response Factor (ERF) | A key positive regulator of nicotine biosynthesis, part of a gene cluster. |
| MYC2 | - | Basic Helix-Loop-Helix (bHLH) | A master regulator that directly and indirectly activates nicotine biosynthesis genes in response to jasmonate signaling. |
Q & A
Q. How should nicotine hydrogen tartrate be prepared for intravenous administration in rodent models to ensure pharmacological activity?
this compound must be dissolved in sterile saline (0.9% sodium chloride) and adjusted to a neutral pH (7.1–7.3) using 1 M NaOH to stabilize the compound and mimic physiological conditions. Doses are typically expressed as freebase equivalents (e.g., 0.03–0.06 mg/kg/infusion for rats). For subcutaneous administration, similar pH adjustments are critical to avoid tissue irritation and ensure consistent bioavailability .
Q. What are the key purity and stability specifications for this compound in experimental applications?
High-purity this compound (≥98% by TLC) should exhibit:
- Appearance : White to off-white powder.
- Solubility : Clear to slightly hazy solution at 50 mg/mL in water.
- Water content : ≤10% (Karl Fischer method).
- Elemental composition : Carbon (45.4–47.7%) and nitrogen (5.8–6.4%) by anhydrous analysis.
Storage at −20°C in aliquots under argon prevents degradation .
Q. How does this compound differ pharmacologically from nicotine freebase in preclinical studies?
this compound has slower absorption kinetics compared to freebase due to its salt form. For example, intraperitoneal administration in rats showed a lower maximum plasma concentration (Cmax) for tartrate (0.3 mg/kg) versus freebase (0.15 mg/kg). Researchers must account for these differences in dose calculations and pharmacokinetic modeling .
Advanced Research Questions
Q. What methodological considerations are critical when comparing this compound and freebase in pharmacokinetic studies?
- Dose normalization : Express doses as freebase equivalents for cross-formulation comparisons.
- Sampling timeline : Plasma nicotine levels peak later for tartrate (e.g., 15–30 minutes post-injection vs. 5–10 minutes for freebase).
- Analytical validation : Use HPLC or LC-MS to distinguish tartrate-specific metabolites (e.g., cotinine ratios) and avoid confounding from tartrate counterions .
Q. How can researchers resolve contradictions in neurotransmitter release data when using this compound?
Discrepancies in dopamine/norepinephrine release assays may arise from:
- Buffer interference : Tartrate counterions can chelate divalent cations (e.g., Ca<sup>2+</sup>), altering synaptic vesicle dynamics. Include sodium potassium tartrate controls to isolate nicotine-specific effects .
- Dose calibration : Verify freebase equivalence using molarity adjustments (e.g., 1 mg this compound ≈ 0.67 mg freebase) .
Q. What formulation challenges exist when incorporating this compound into fast-dissolving films for translational studies?
- Polymer compatibility : Hydroxypropyl methylcellulose (HPMC) E3/E5 optimizes film integrity and rapid release (>70% in 5 minutes).
- pH stability : Maintain pH 6.5–7.0 during film casting to prevent nicotine oxidation.
- Plasticizer selection : Xylitol (10% w/w) enhances flexibility without altering dissolution kinetics .
Q. How do tartrate counterions affect electrophysiological recordings in nicotinic acetylcholine receptor (nAChR) studies?
Tartrate may weakly inhibit α3β4 nAChR subtypes at high concentrations (>100 μM). To mitigate this:
Q. What analytical criteria ensure reliable quantification of this compound in complex matrices (e.g., e-liquids or biological fluids)?
- Peak purity validation : Use HPLC with dual-wavelength detection (210 nm and 260 nm) to distinguish nicotine from tartrate-derived impurities.
- Standard calibration : Correct for this compound’s lower purity (93.14% vs. ≥99% for freebase) using gravimetric adjustments .
Methodological Best Practices
- Dose conversion : Always report doses as freebase equivalents to facilitate cross-study comparisons .
- Counterion controls : Include sodium potassium tartrate in experimental designs to isolate pharmacological effects of nicotine .
- Stability protocols : Store aliquots at −20°C under inert gas (argon) to prevent oxidation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
